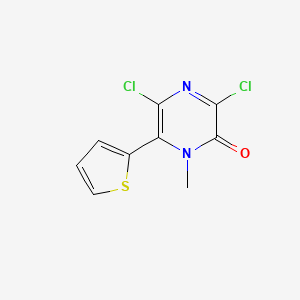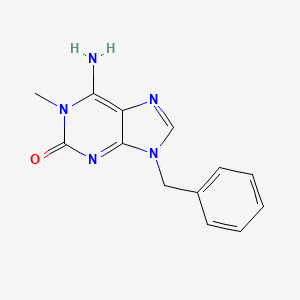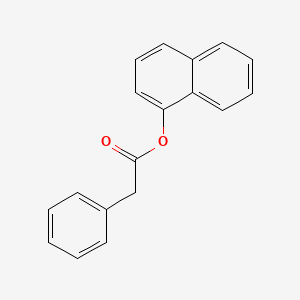
8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline core with butyl, dimethoxy, and methyl substituents, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often include:
Reagents: Phenylethylamine derivative, aldehyde or ketone, acid catalyst (e.g., hydrochloric acid, sulfuric acid)
Solvent: Methanol or ethanol
Temperature: Reflux conditions (around 100°C)
Time: Several hours to complete the cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinoline derivatives
Reduction: Formation of dihydro derivatives
Substitution: Introduction of different substituents at specific positions on the tetrahydroisoquinoline core
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride
Substitution: Electrophilic or nucleophilic reagents depending on the desired substituent
Major Products
The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and dihydro derivatives, each with distinct chemical and biological properties.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules and natural product analogs
Biology: Investigated for its interactions with biological targets, including enzymes and receptors
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, and neuroprotective activities
Industry: Utilized in the development of novel materials and chemical processes
作用機序
The mechanism of action of 8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding or inhibition, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound with a simpler structure
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar structure with different substituents
8-Butyl-1,2,3,4-tetrahydroisoquinoline: Lacks the dimethoxy and methyl groups
Uniqueness
8-Butyl-5,6-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
87665-05-2 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
8-butyl-5,6-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C16H25NO2/c1-5-6-7-12-10-15(18-3)16(19-4)13-8-9-17(2)11-14(12)13/h10H,5-9,11H2,1-4H3 |
InChIキー |
IKIXDEOHFQJNCW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC(=C(C2=C1CN(CC2)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2',4'-Dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-5-yl)acetamide](/img/structure/B11857521.png)
![4(3H)-Quinazolinone, 3-[2-(chloromethyl)-1-aziridinyl]-2-ethyl-](/img/structure/B11857525.png)
![3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11857531.png)







![6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11857574.png)
![3-Bromo-4,6-dichloropyrazolo[1,5-A]pyridine](/img/structure/B11857582.png)

